A Technical Guide to the Physicochemical Properties and Molecular Profile of 5-bromo-1H-quinazolin-4-one
A Technical Guide to the Physicochemical Properties and Molecular Profile of 5-bromo-1H-quinazolin-4-one
Introduction
The quinazolin-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in a wide array of biologically active compounds.[1][2][3] These nitrogen-containing heterocycles exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Within this important class of molecules, 5-bromo-1H-quinazolin-4-one emerges as a pivotal synthetic intermediate.[5] Its strategic bromination at the C5 position provides a versatile chemical handle for elaboration through modern synthetic methodologies, enabling the systematic development of novel therapeutic candidates.
This technical guide offers a comprehensive overview of the essential physicochemical properties, molecular characteristics, and synthetic utility of 5-bromo-1H-quinazolin-4-one. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation quinazolinone-based therapeutics.
Section 1: Molecular Identity and Core Properties
A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. The key identifiers and core molecular attributes of 5-bromo-1H-quinazolin-4-one are summarized below.
| Property | Value | Source |
| Chemical Name | 5-bromo-1H-quinazolin-4-one | - |
| Synonyms | 5-bromo-3H-quinazolin-4-one | [6] |
| Molecular Formula | C₈H₅BrN₂O | [6] |
| Molecular Weight | 225.04 g/mol | [7] |
| Monoisotopic Mass | 223.95853 Da | [6] |
Chemical Structure:

Section 2: Physicochemical Characteristics
The physicochemical profile of a compound dictates its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic properties.
| Property | Value | Remarks | Source |
| Physical State | Powder Solid | - | [8] |
| Appearance | Off-white | - | [8] |
| Melting Point | 197 - 203 °C | Experimental value. | [8] |
| Boiling Point | ~428.8 °C at 760 mmHg | Predicted for the 7-bromo isomer; serves as an estimate. | [7] |
| Solubility | No data available | Expected to be soluble in polar aprotic solvents like DMF and DMSO. | - |
| pKa | ~0.36 ± 0.20 | Predicted for the 7-bromo isomer. | [7] |
| XlogP | 1.4 | Predicted value, suggesting moderate lipophilicity. | [6] |
| Density | ~1.82 g/cm³ | Predicted for the 7-bromo isomer. | [7] |
The predicted XlogP of 1.4 suggests that 5-bromo-1H-quinazolin-4-one possesses a balanced lipophilicity, a desirable trait for potential drug candidates as it can influence membrane permeability and overall ADME (absorption, distribution, metabolism, and excretion) properties.
Section 3: Spectroscopic and Analytical Profile
Structural elucidation and confirmation are critical for any chemical entity. The following section details the expected spectroscopic signatures for 5-bromo-1H-quinazolin-4-one.
Mass Spectrometry (MS)
High-resolution mass spectrometry is essential for confirming the elemental composition. The monoisotopic mass provides a highly accurate target for identification.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.96581 |
| [M+Na]⁺ | 246.94775 |
| [M-H]⁻ | 222.95125 |
| [M+NH₄]⁺ | 241.99235 |
Data sourced from PubChemLite.[6]
The fragmentation pattern in mass spectrometry for quinazolinones typically involves cleavages of the heterocyclic ring system, providing structural insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for the parent 5-bromo-1H-quinazolin-4-one are not detailed in the reviewed literature, a predictive analysis based on established chemical shift principles can be provided.[9]
-
¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of ortho and meta relationships. The N-H proton of the lactam ring is expected to appear as a broad singlet, potentially further downfield.
-
¹³C NMR: The spectrum will be characterized by a signal for the carbonyl carbon (C4) in the range of 160-165 ppm. Aromatic carbons will resonate between 115-150 ppm, with the carbon attached to the bromine (C5) showing a shift influenced by the halogen's electronegativity and heavy atom effect.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.[10][11]
-
N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C-H Aromatic Stretch: Signals are anticipated just above 3000 cm⁻¹.
-
C=O Stretch (Amide): A strong, characteristic absorption band is expected around 1680-1650 cm⁻¹, typical for a cyclic amide (lactam).
-
C=C and C=N Stretches: Multiple bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic and heterocyclic rings.
Section 4: Synthesis and Chemical Reactivity
The synthetic value of 5-bromo-1H-quinazolin-4-one lies in the reactivity of the C5-bromo group, which serves as a linchpin for molecular diversification. This position is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds.
The rationale for using palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is twofold. First, these methods are exceptionally robust and tolerant of a wide range of functional groups, minimizing the need for protecting group strategies. Second, they offer a highly modular approach, enabling the rapid generation of a library of analogs from a single, common intermediate for structure-activity relationship (SAR) studies.[12]
Caption: Generalized synthetic workflow for producing diverse quinazolinone derivatives.
Experimental Protocol: Conceptual Palladium-Catalyzed Amination
This protocol illustrates a typical workflow for the functionalization of 5-bromo-1H-quinazolin-4-one, based on methodologies described in the literature for developing dual PI3K/HDAC inhibitors.[12]
-
Reaction Setup (The "Why"): The reaction vessel is charged with 5-bromo-1H-quinazolin-4-one (1.0 equiv.), a suitable amine (1.3 equiv.), a palladium catalyst such as a Xantphos palladacycle (e.g., 5 mol%), and a base like cesium carbonate (2.0 equiv.). The solids are suspended in an anhydrous, degassed solvent like dioxane. This entire setup is performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Expertise & Experience: An inert atmosphere is crucial because oxygen can oxidatively deactivate the Pd(0) species that is the active catalyst in the cycle, leading to failed or low-yielding reactions. Dioxane is a common solvent due to its high boiling point and ability to dissolve both the organic substrates and the organometallic catalyst.
-
-
Reaction Execution (The "Why"): The reaction mixture is heated, typically to 80-110 °C, and stirred vigorously for several hours (e.g., 4-12 h) until analysis (e.g., by TLC or LC-MS) indicates the consumption of the starting material.
-
Trustworthiness: The progress is monitored to ensure the reaction goes to completion without forming significant degradation byproducts, which can occur with prolonged heating. This monitoring serves as an in-process control.
-
-
Work-up and Isolation (The "Why"): Upon completion, the mixture is cooled to room temperature and filtered through a pad of celite to remove the insoluble base and catalyst residues. The filtrate is concentrated under reduced pressure. The resulting crude material is then subjected to an aqueous work-up, typically by partitioning between water and an organic solvent like ethyl acetate.
-
Expertise & Experience: The celite filtration is a rapid and effective method to remove heterogeneous materials. The aqueous wash is critical to remove any remaining inorganic salts (like cesium bromide, a byproduct) and water-soluble impurities, simplifying the final purification step.
-
-
Purification (The "Why"): The final product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Authoritative Grounding: This is the standard, authoritative method for purifying small organic molecules. The choice of solvent system is determined by the polarity of the product, ensuring a clean separation from any unreacted starting materials or byproducts. The purity of the final compound is then confirmed by analytical techniques such as NMR and MS.
-
Section 5: Safety, Handling, and Storage
Adherence to proper safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: May be harmful if swallowed.[8] Causes skin and serious eye irritation.[13]
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[8][14]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed to prevent moisture ingress.[7]
Conclusion
5-bromo-1H-quinazolin-4-one is a well-characterized compound with a defined molecular weight and a set of physicochemical properties that make it an exceptionally useful tool in chemical biology and drug discovery. Its true value is realized through its strategic C5-bromo functionality, which unlocks a vast chemical space for exploration via reliable and modular cross-coupling chemistries. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile building block into their synthetic and drug development programs.
References
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